molecular formula C32H36O8 B15295185 Artanomaloide

Artanomaloide

Cat. No.: B15295185
M. Wt: 548.6 g/mol
InChI Key: QRRHSLGZWSABSR-XTIPOATKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Artanomaloide can be synthesized through various methods. One common synthetic route involves the esterification reaction. The process typically starts with the reaction of 2,3-dichloropropionic anhydride with the corresponding alcohol to produce the esterified product. This product is then reacted with sodium peroxide under alkaline conditions to yield this compound . Industrial production methods often involve similar steps but are optimized for larger-scale production.

Chemical Reactions Analysis

Artanomaloide undergoes several types of chemical reactions, including esterification, etherification, and condensation reactions. It is commonly used as a catalyst in organic synthesis due to its excellent catalytic properties and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used. For example, in esterification reactions, the major products are esters, while in etherification reactions, ethers are formed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Artanomaloide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of interleukin-6 (IL-6) in TNF-α stimulated cells . This inhibition is likely due to its ability to interfere with the signaling pathways that regulate IL-6 production. The exact molecular targets and pathways involved are still under investigation, but its anti-inflammatory properties make it a compound of interest for further research.

Comparison with Similar Compounds

Artanomaloide is similar to several other compounds isolated from the aerial parts of Artemisia selengensis. These include canin, eupatilin, quercetin-3-O-β-D-glucoside-7-O-α-L-rhamnoside, 1,3-di-O-caffeoylquinic acid, isoquercitrin, pinoresinol-4-O-β-D-glucoside, scopolin, and isofraxidin-7-O-β-D-glucopyranoside . Among these, canin and this compound have shown potent inhibitory activity against IL-6 production . The uniqueness of this compound lies in its specific structure and the particular pathways it affects, making it a valuable compound for targeted research.

Properties

Molecular Formula

C32H36O8

Molecular Weight

548.6 g/mol

IUPAC Name

[(1'S,2'R,3R,3aR,4S,5'S,9'S,9aS,9bR,10'S,11'S)-2'-hydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7,7'-trioxospiro[4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] acetate

InChI

InChI=1S/C32H36O8/c1-14-11-19(34)21-15(2)12-20(38-17(4)33)23-25(22(14)21)40-28(36)32(23)13-31-10-9-29(32,5)26(31)24-18(7-8-30(31,6)37)16(3)27(35)39-24/h9-11,18,20,22-26,37H,3,7-8,12-13H2,1-2,4-6H3/t18-,20-,22-,23+,24-,25+,26-,29-,30+,31+,32-/m0/s1

InChI Key

QRRHSLGZWSABSR-XTIPOATKSA-N

Isomeric SMILES

CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)OC(=O)C)[C@@]4(C[C@]56C=C[C@]4([C@@H]5[C@@H]7[C@@H](CC[C@@]6(C)O)C(=C)C(=O)O7)C)C(=O)O3)C(=CC2=O)C

Canonical SMILES

CC1=C2C(C3C(C(C1)OC(=O)C)C4(CC56C=CC4(C5C7C(CCC6(C)O)C(=C)C(=O)O7)C)C(=O)O3)C(=CC2=O)C

Origin of Product

United States

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